![molecular formula C22H16BrN3O3 B2485764 5-(4-Bromphenyl)-2-phenyl-3-(pyridin-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-4,6-dion CAS No. 342615-53-6](/img/structure/B2485764.png)
5-(4-Bromphenyl)-2-phenyl-3-(pyridin-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-4,6-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multi-step reactions that strategically assemble the core structure while introducing various substituents. Although the exact synthetic route for this compound is not directly available, related research on compounds with similar structural features, such as pyrrolidine derivatives and pyrrolo[2,3-d]oxazoles, indicates that such syntheses typically involve cyclization reactions, often under mild conditions to preserve sensitive functionalities. For example, the synthesis of pyrrolo[2,3-d]oxazoles from chiral cyclic N-acyliminium ions via Ritter reactions demonstrates the type of synthetic strategies that might be applicable (Morgan et al., 2008).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by X-ray crystallography, which provides detailed information on the arrangement of atoms, bond lengths, and angles. While specific data for this compound is not provided, studies on similar compounds, like indazole and pyrrolo[3,4-c]pyrrole derivatives, illustrate the approach for determining the crystal and molecular structure, thereby elucidating the three-dimensional conformation and stereochemistry of the molecule (Nan'ya et al., 1987).
Chemical Reactions and Properties
The chemical reactivity of this compound would be influenced by its functional groups and structural framework. For instance, the presence of a pyrrolo[3,4-d][1,2]oxazole ring suggests potential for nucleophilic attacks, especially at the carbonyl sites, and participation in cycloaddition reactions. Analogous compounds exhibit a range of chemical behaviors, including oxidation reactions and the ability to undergo further functionalization through reactions with nucleophiles or electrophiles, indicating a versatility in chemical transformations (Zolfigol et al., 2006).
Wissenschaftliche Forschungsanwendungen
- Leishmaniose ist eine übertragbare tropische Krankheit, die durch Leishmania-Parasiten verursacht wird, die durch Sandmückenbisse übertragen werden. SMR000104327 hat in vitro eine potente antileishmaniale Aktivität gezeigt. Insbesondere zeigte Verbindung 13 eine überlegene Antipromastigoten-Aktivität und übertraf Standardmedikamente wie Miltefosin und Amphotericin B Deoxycholat .
- Eine molekulare Simulationsstudie rechtfertigte die Wirksamkeit der Verbindung, indem sie ein günstiges Bindungsmuster in der Lm-PTR1-Tasche (aktives Zentrum) zeigte, das durch eine niedrigere Bindungsfreie Energie gekennzeichnet ist .
- Malaria, verursacht durch Plasmodium-Stämme, die von Mücken übertragen werden, betrifft Millionen Menschen weltweit. SMR000104327-Derivate (Verbindungen 14 und 15) zeigten eine signifikante Hemmung gegen Plasmodium berghei in vivo. Verbindung 15 erreichte eine 90,4%ige Unterdrückung, was ihr Potenzial als Antimalariamittel unterstreicht .
- Funktionalisierte Derivate von SMR000104327 wurden auf ihre Antikrebsaktivität hin untersucht. Verbindungen in Gruppe B zeigten moderate Effekte, insbesondere auf Nierenkrebszelllinien .
- Ein neuartiges fluoreszierendes Koordinations-Polymer, [Zn(Py₂TTz)(5-OH-IPA)]ₙ, wurde unter Verwendung von SMR000104327-Derivaten synthetisiert. Dieses Polymer zeigte eine Fluoreszenzlöschung und ein rotverschobenes Verhalten gegenüber Hg(II) in wässriger Lösung .
Antileishmaniale Aktivität
Antimalaria-Aktivität
Nierenkrebsforschung
Fluoreszierende Koordinations-Polymere
Arzneimittelentwicklung
Zusammenfassend lässt sich sagen, dass SMR000104327 und seine Derivate ein großes Versprechen in verschiedenen wissenschaftlichen Bereichen halten, von der Behandlung tropischer Krankheiten über die Krebsforschung bis hin zur Materialwissenschaft. Forscher untersuchen weiterhin ihr volles Potenzial mit dem Ziel, wichtige gesundheitliche Herausforderungen weltweit zu bewältigen . Wenn Sie weitere Details oder zusätzliche Anwendungen benötigen, zögern Sie bitte nicht zu fragen! 😊
Eigenschaften
IUPAC Name |
5-(4-bromophenyl)-2-phenyl-3-pyridin-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O3/c23-14-9-11-15(12-10-14)25-21(27)18-19(17-8-4-5-13-24-17)26(29-20(18)22(25)28)16-6-2-1-3-7-16/h1-13,18-20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQSRQFGAHTJNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)Br)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methylbenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2485681.png)
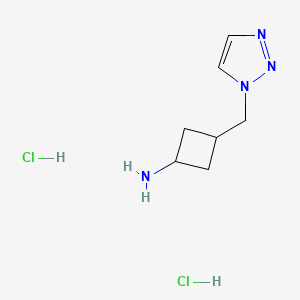
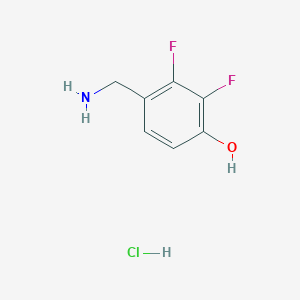
![Benzothiazole, 2-[(2-fluoroethyl)thio]-5-methyl-](/img/structure/B2485689.png)
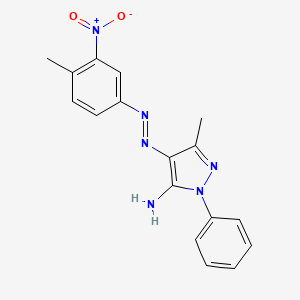

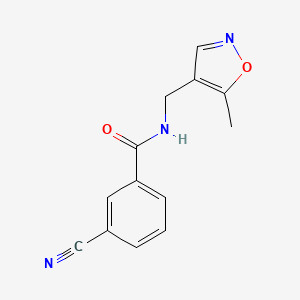
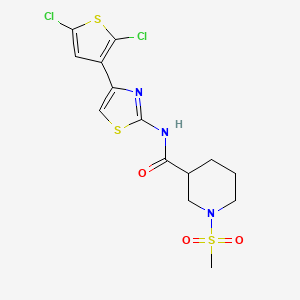
![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]prop-2-en-1-one](/img/structure/B2485698.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2485699.png)

![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]quinoxaline-6-carboxamide](/img/structure/B2485701.png)
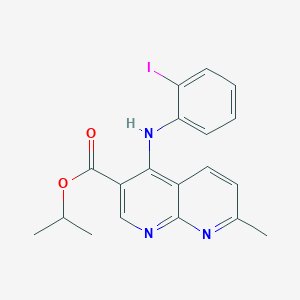
![ethyl 4-(2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/no-structure.png)